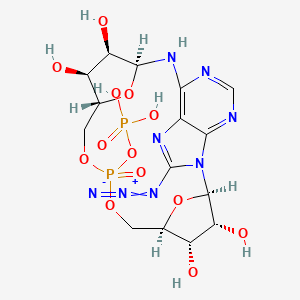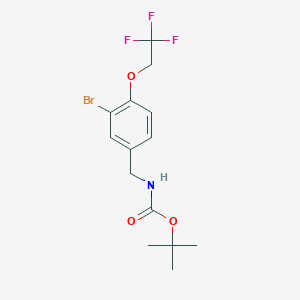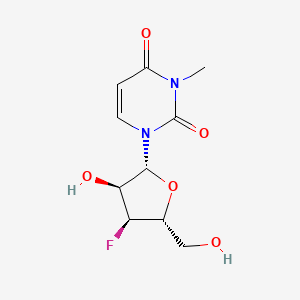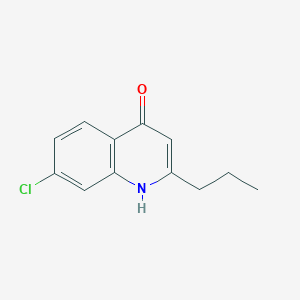
7-Chloro-2-propyl-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-propyl-4-quinolinol is a heterocyclic compound with the molecular formula C12H12ClNO and a molecular weight of 221.68 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, industrial processes, and synthetic organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-propyl-4-quinolinol can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . These methods are chosen for their efficiency, scalability, and reduced environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-2-propyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 2-propyl-4-quinolinol.
Substitution: Formation of various substituted quinoline derivatives.
Applications De Recherche Scientifique
7-Chloro-2-propyl-4-quinolinol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Chloro-2-propyl-4-quinolinol involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and disrupt cellular processes in microorganisms, leading to their death . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Quinoline: A parent compound with a similar structure but without the chloro and propyl substituents.
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position instead of the 4-position.
Uniqueness: 7-Chloro-2-propyl-4-quinolinol is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the propyl group influences its lipophilicity and biological activity .
Propriétés
Numéro CAS |
1070879-96-7 |
|---|---|
Formule moléculaire |
C12H12ClNO |
Poids moléculaire |
221.68 g/mol |
Nom IUPAC |
7-chloro-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H12ClNO/c1-2-3-9-7-12(15)10-5-4-8(13)6-11(10)14-9/h4-7H,2-3H2,1H3,(H,14,15) |
Clé InChI |
HFNHQRSPVCRLSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=O)C2=C(N1)C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[1,2-d]isoxazol-1(2H)-one](/img/structure/B13716758.png)
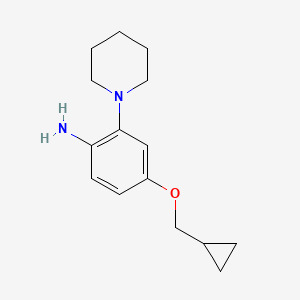
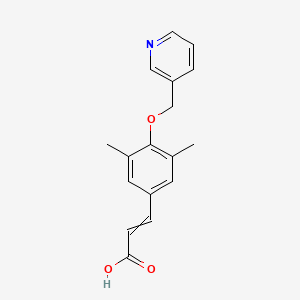
![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13716789.png)
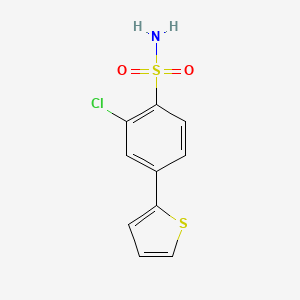
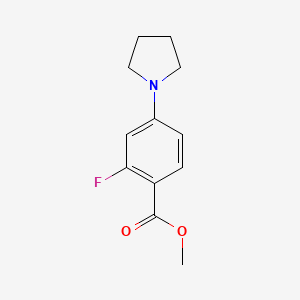
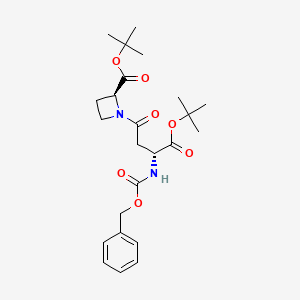
![(5E)-5-[(5-methylfuran-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13716803.png)

![Pyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B13716818.png)
